1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound featuring a triazoloquinazoline core fused with a bipiperidine moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing scaffolds, which are part of the compound’s structure, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Result of Action
Given the known activities of 1,2,4-triazoles , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including antimicrobial, anti-inflammatory, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of eco-compatible catalysts and sustainable reaction conditions to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids
Major Products: The major products formed from these reactions include various substituted triazoloquinazolines, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
1,2,3-Triazoles: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazoles: Similar to 1,2,3-triazoles but with different tautomeric forms and slightly varied biological activities.
Quinazolines: Widely studied for their anticancer and anti-inflammatory properties.
Uniqueness: 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide is unique due to its fused triazoloquinazoline core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and drug development .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O3S/c1-19-9-11-20(12-10-19)38(36,37)25-24-29-23(21-7-3-4-8-22(21)34(24)31-30-25)32-17-13-27(14-18-32,26(28)35)33-15-5-2-6-16-33/h3-4,7-12H,2,5-6,13-18H2,1H3,(H2,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFADQQXWZBOPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)(C(=O)N)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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